2-Azetidinecarboxylic acid, 3-(3-((aminoiminomethyl)amino)propyl)-1-((4-(((1,1-dimethylethyl)amino)carbonyl)-1-piperazinyl)carbonyl)-4-oxo-, (2S,3R)-

2-Azetidinecarboxylic acid, 3-(3-((aminoiminomethyl)amino)propyl)-1-((4-(((1,1-dimethylethyl)amino)carbonyl)-1-piperazinyl)carbonyl)-4-oxo-, (2S,3R)-

Catalog No.:

B1667191

CAS RN:

253174-92-4

MF: C18H31N7O5
MW: 425.5 g/mol
InChI Key: MFTQITSPGQORDA-NEPJUHHUSA-N
IUPAC Name: (2S,3R)-1-[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]-3-[3-(diaminomethylideneamino)propyl]-4-oxoazetidine-2-carboxylic acid


* For research use only. Not for human or veterinary use.
CAS RN

253174-92-4

Product Name

2-Azetidinecarboxylic acid, 3-(3-((aminoiminomethyl)amino)propyl)-1-((4-(((1,1-dimethylethyl)amino)carbonyl)-1-piperazinyl)carbonyl)-4-oxo-, (2S,3R)-

Molecular Formula

C18H31N7O5

Molecular Weight

425.5 g/mol

IUPAC Name

(2S,3R)-1-[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]-3-[3-(diaminomethylideneamino)propyl]-4-oxoazetidine-2-carboxylic acid

InChI

InChI=1S/C18H31N7O5/c1-18(2,3)22-16(29)23-7-9-24(10-8-23)17(30)25-12(14(27)28)11(13(25)26)5-4-6-21-15(19)20/h11-12H,4-10H2,1-3H3,(H,22,29)(H,27,28)(H4,19,20,21)/t11-,12+/m1/s1

InChI Key

MFTQITSPGQORDA-NEPJUHHUSA-N

Isomeric SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2[C@@H]([C@H](C2=O)CCCN=C(N)N)C(=O)O

SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2C(C(C2=O)CCCN=C(N)N)C(=O)O

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2C(C(C2=O)CCCN=C(N)N)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Shelf Life

>2 years if stored properly

Solubility

Soluble in DMSO, not in water

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-262084;  BMS 262084;  BMS262084;  CHEMBL71037;  UNII-I0IR71971G;  I0IR71971G;  BDBM50120368;  DNC004491.

Reference

1: Slusarchyk WA, Bolton SA, Hartl KS, Huang MH, Jacobs G, Meng W, Ogletree ML, Pi Z, Schumacher WA, Seiler SM, Sutton JC, Treuner U, Zahler R, Zhao G, Bisacchi GS. Synthesis of potent and highly selective inhibitors of human tryptase. Bioorg Med Chem Lett. 2002 Nov 4;12(21):3235-8. PubMed PMID: 12372541. 2: Qian X, Zheng B, Burke B, Saindane MT, Kronenthal DR. A stereoselective synthesis of BMS-262084, an azetidinone-based tryptase inhibitor. J Org Chem. 2002 May 31;67(11):3595-600. PubMed PMID: 12027669. 3: Kamath AV, Morrison RA, Harper TW, Lan SJ, Marino AM, Chong S. Multiple pathways are involved in the oral absorption of BMS-262084, a tryptase inhibitor, in rats: role of paracellular transport, binding to trypsin, and P-glycoprotein efflux. J Pharm Sci. 2005 May;94(5):1115-23. PubMed PMID: 15793809.

Origin of Product

United States

BMS-262084 is a potent and selective beta-lactam tryptase inhibitor with therapeutic potential for treating asthma. Coadministration of aprotinin, a trypsin inhibitor, increased the oral absorption of BMS-262084 several fold. In vitro, using Caco-2 cells, BMS-262084 appeared to be a P-gp substrate, with an efflux ratio of 14.

1: Slusarchyk WA, Bolton SA, Hartl KS, Huang MH, Jacobs G, Meng W, Ogletree ML, Pi Z, Schumacher WA, Seiler SM, Sutton JC, Treuner U, Zahler R, Zhao G, Bisacchi GS. Synthesis of potent and highly selective inhibitors of human tryptase. Bioorg Med Chem Lett. 2002 Nov 4;12(21):3235-8. PubMed PMID: 12372541. 2: Qian X, Zheng B, Burke B, Saindane MT, Kronenthal DR. A stereoselective synthesis of BMS-262084, an azetidinone-based tryptase inhibitor. J Org Chem. 2002 May 31;67(11):3595-600. PubMed PMID: 12027669. 3: Kamath AV, Morrison RA, Harper TW, Lan SJ, Marino AM, Chong S. Multiple pathways are involved in the oral absorption of BMS-262084, a tryptase inhibitor, in rats: role of paracellular transport, binding to trypsin, and P-glycoprotein efflux. J Pharm Sci. 2005 May;94(5):1115-23. PubMed PMID: 15793809.